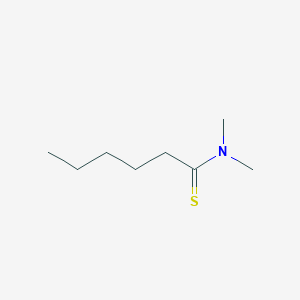
N,N-Dimethylhexanethioamide
Description
N,N-Dimethylhexanethioamide (C₈H₁₇NS) is a thioamide derivative characterized by a hexanoyl backbone (six-carbon chain) with a thiocarbonyl group (C=S) and two methyl groups attached to the nitrogen atom. Thioamides, in general, replace the oxygen atom in amides with sulfur, altering their electronic and steric properties. This substitution enhances their role in specialized organic reactions, such as thioamidation and cyclization processes, as noted in the context of N,N-dimethylformamide (DMF) and related solvents .
Its synthesis may involve thionation of the corresponding amide (e.g., using Lawesson’s reagent) or alkylation of a primary thioamide .
Properties
CAS No. |
5310-03-2 |
|---|---|
Molecular Formula |
C8H17NS |
Molecular Weight |
159.29 g/mol |
IUPAC Name |
N,N-dimethylhexanethioamide |
InChI |
InChI=1S/C8H17NS/c1-4-5-6-7-8(10)9(2)3/h4-7H2,1-3H3 |
InChI Key |
ULXRLYDARMWIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=S)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylhexanethioamide can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Hexanoyl chloride+Dimethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylhexanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioamide group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylhexanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocycles and other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethylhexanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of N,N-Dimethylhexanethioamide and Analogs
*Inferred properties; †Estimated based on chain-length trends; ‡From N,N-Dimethylhexanamide suppliers (CAS 5830-30-8) .
- Polarity and Solubility : The thiocarbonyl group reduces polarity compared to carbonyl analogs, making this compound more soluble in organic solvents like dichloromethane or toluene. In contrast, N,N-Dimethylacetamide is highly polar and miscible with water .
- Thermal Stability : Thioamides generally exhibit lower thermal stability than amides due to weaker C=S bonds. However, the hexanethioamide’s longer alkyl chain may mitigate this by increasing van der Waals interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


